molecular formula C18H19NO3 B12867351 Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate CAS No. 893736-22-6

Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12867351
CAS No.: 893736-22-6
M. Wt: 297.3 g/mol
InChI Key: OEUFZMSPAHGJLI-UHFFFAOYSA-N
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Description

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate is an organic compound characterized by the presence of a morpholine ring attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate typically involves the reaction of biphenyl derivatives with morpholine under specific conditions. One common method includes the acylation of biphenyl followed by chlorination and subsequent reaction with morpholine . This process can be carried out in the presence of catalysts to enhance the reaction efficiency and yield.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high purity and yield. The process may include continuous reactions where intermediates do not require purification, making the method cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Biological Activity

Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H20N2O2
  • Molecular Weight : 304.37 g/mol
  • CAS Number : 112945-52-5

The structure features a biphenyl core substituted with a morpholine group and a carboxylate ester, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, a crucial process for cell division.

  • IC50 Values : In one study, the compound displayed an IC50 value of approximately 0.56 µM against human leukemia cell lines, indicating potent activity compared to standard chemotherapeutic agents like CA-4 (IC50 = 1.0 µM) .

The primary mechanism of action involves:

  • Tubulin Inhibition : The compound binds to the β-tubulin site, disrupting microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased caspase-3 activation in treated cells, signifying the induction of programmed cell death .

Case Study 1: Antiproliferative Effects in Cancer Cell Lines

A series of experiments evaluated the antiproliferative effects of this compound across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HL-600.56Tubulin polymerization inhibition
A5490.08Induction of apoptosis
U9370.17Caspase activation

These findings suggest that the compound has broad-spectrum activity against various types of cancer cells.

Case Study 2: Molecular Docking Studies

Molecular docking simulations indicated that this compound interacts favorably with tubulin proteins. The calculated binding energy was approximately -7.74 kcal/mol, suggesting strong affinity and potential as a lead compound for further development in cancer therapy .

Properties

CAS No.

893736-22-6

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 4-(4-morpholin-4-ylphenyl)benzoate

InChI

InChI=1S/C18H19NO3/c1-21-18(20)16-4-2-14(3-5-16)15-6-8-17(9-7-15)19-10-12-22-13-11-19/h2-9H,10-13H2,1H3

InChI Key

OEUFZMSPAHGJLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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